molecular formula C16H18O5 B8600940 Methyl 6-(2-methoxyethoxymethoxy)naphthalene-2-carboxylate

Methyl 6-(2-methoxyethoxymethoxy)naphthalene-2-carboxylate

Cat. No.: B8600940
M. Wt: 290.31 g/mol
InChI Key: GJWKBQWFEKLMNY-UHFFFAOYSA-N
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Description

Methyl 6-(2-methoxyethoxymethoxy)naphthalene-2-carboxylate is a useful research compound. Its molecular formula is C16H18O5 and its molecular weight is 290.31 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C16H18O5

Molecular Weight

290.31 g/mol

IUPAC Name

methyl 6-(2-methoxyethoxymethoxy)naphthalene-2-carboxylate

InChI

InChI=1S/C16H18O5/c1-18-7-8-20-11-21-15-6-5-12-9-14(16(17)19-2)4-3-13(12)10-15/h3-6,9-10H,7-8,11H2,1-2H3

InChI Key

GJWKBQWFEKLMNY-UHFFFAOYSA-N

Canonical SMILES

COCCOCOC1=CC2=C(C=C1)C=C(C=C2)C(=O)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

3.3 g (83 mmol) of 60% sodium hydride in oil are added portionwise to a solution of 14 g (69 mmol) of methyl 6-hydroxynaphthalene-2-carboxylate in 180 ml of an equivolume mixture of tetrahydrofuran and dimethylformamide. After the evolution of gas has ceased, 8.7 ml (76 mmol) of methoxyethoxymethyl chloride are added dropwise. The reaction medium is stirred at room temperature for 3 hours, immersed into ice-cold water and extracted with ethyl ether. The organic phase is dried over sodium sulfate, filtered and concentrated under vacuum. The residue obtained is purified by chromatography on a column of silica eluted with an 80/20 heptane/ethyl acetate mixture. 17 g of methyl 6-(2-methoxyethoxymethoxy)naphthalene-2-carboxylate are obtained in the form of a colorless oil, in a yield of 85%.
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3.3 g
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reactant
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14 g
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0 (± 1) mol
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[Compound]
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equivolume mixture
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180 mL
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solvent
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0 (± 1) mol
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solvent
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8.7 mL
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Synthesis routes and methods II

Procedure details

14 g (69 mmol) of methyl 6-hydroxynaph-thalene-2-carboxylate in 90 ml of dimethylformamide and 90 ml of tetrahydrofuran are introduced into a round-bottomed flask and under a nitrogen stream. 3.3 g (82 mmol) of sodium hydride at 60% are added in small portions. When the gas emission has ceased, 8.7 ml (76 mmol) of 2-methoxyethoxymethyl chloride are added and the reaction medium is stirred for 3 hours at room temperature. It is then poured into ice-cold water and extracted with ether. The organic phase is dried over magnesium sulphate, filtered and evaporated off. The residue obtained is purified by chromatography on a silica column eluted with a heptane and ethyl acetate (80/20) mixture and 17 g (85%) of the expected product are obtained in the form of a colorless oil.
Quantity
14 g
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reactant
Reaction Step One
Quantity
90 mL
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solvent
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Quantity
90 mL
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solvent
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3.3 g
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reactant
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8.7 mL
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reactant
Reaction Step Three

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